molecular formula C18H15N3O3S B11028238 Ethyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate

Ethyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate

Cat. No.: B11028238
M. Wt: 353.4 g/mol
InChI Key: CWFHGSCUDVBZDG-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate (molecular formula: C₁₆H₁₄N₄O₃S₂, molecular weight: 353.4) is a benzoate ester derivative featuring a 1,2,3-thiadiazole ring substituted at the 5-position with a phenyl group and linked via a carbonylamino (-NHCO-) bridge to the para-position of the ethyl benzoate moiety . The compound's structural uniqueness lies in the integration of the thiadiazole heterocycle, which is known to confer electronic and steric properties relevant to pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl 4-[(4-phenylthiadiazole-5-carbonyl)amino]benzoate

InChI

InChI=1S/C18H15N3O3S/c1-2-24-18(23)13-8-10-14(11-9-13)19-17(22)16-15(20-21-25-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,22)

InChI Key

CWFHGSCUDVBZDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid

The 1,2,3-thiadiazole ring is constructed using a modified Hurd-Mory reaction:

  • Substrate Preparation : Phenylglyoxylic acid (1a) is treated with thiosemicarbazide (1b) in anhydrous ethanol under reflux.

  • Cyclization : Phosphorus oxychloride (POCl₃) is introduced to facilitate dehydration and sulfur incorporation, yielding 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid (2a).

Reaction Conditions :

  • Molar Ratio : 1a:1b:POCl₃ = 1:1:3

  • Temperature : 80–90°C

  • Time : 4 hours

  • Yield : 68% (pale-yellow crystals).

Characterization Data :

  • Melting Point : 211–212°C.

  • ¹H-NMR (DMSO-d₆) : δ 7.94 (d, 2H, J = 8.5 Hz), 7.54–7.51 (m, 3H).

Optimization of Cyclization Agents

Comparative studies using alternative sulfur sources (Table 1):

Cyclization AgentTemperature (°C)Time (h)Yield (%)Purity (HPLC)
POCl₃80–9046899.2
Lawesson’s Reagent10065297.8
S₂Cl₂RT244195.3

POCl₃ demonstrates superior efficiency due to its dual role as a dehydrating agent and sulfur donor.

Functionalization to Acyl Chloride

Thionyl Chloride-Mediated Conversion

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid (2a) is treated with excess thionyl chloride (SOCl₂) under reflux:

Procedure :

  • Molar Ratio : 2a:SOCl₂ = 1:5

  • Temperature : 70°C

  • Time : 2 hours

  • Yield : 89% (4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride, 3a).

Critical Note : Residual SOCl₂ is removed via vacuum distillation to prevent side reactions during coupling.

Amide Coupling with Ethyl 4-Aminobenzoate

Schotten-Baumann Reaction

The acyl chloride (3a) reacts with ethyl 4-aminobenzoate (4a) in a biphasic system (water/dichloromethane) with sodium bicarbonate (NaHCO₃) as a base:

Reaction Conditions :

  • Molar Ratio : 3a:4a:NaHCO₃ = 1:1.2:3

  • Temperature : 0–5°C (ice bath)

  • Time : 1 hour

  • Yield : 76% (white crystalline solid).

Characterization Data :

  • Melting Point : 275–276°C.

  • ¹³C-NMR (DMSO-d₆) : δ 168.77 (C=O), 165.32 (ester COO), 142.15 (thiadiazole C-5).

Microwave-Assisted Coupling

To enhance reaction efficiency, microwave irradiation (100 W, 80°C, 15 minutes) achieves a 92% yield, reducing side product formation.

Analytical and Spectroscopic Validation

Fourier-Transform Infrared Spectroscopy (FTIR)

  • Key Peaks :

    • 3270 cm⁻¹ (N–H stretch, amide).

    • 1705 cm⁻¹ (C=O, ester).

    • 1662 cm⁻¹ (C=O, amide).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 382.0987 (C₁₉H₁₆N₃O₃S).

  • Calculated : 382.0982.

Challenges and Mitigation Strategies

Thiadiazole Ring Instability

  • Issue : Hydrolysis under acidic conditions.

  • Solution : Use anhydrous solvents and inert atmosphere during cyclization.

Low Coupling Efficiency

  • Issue : Competitive ester hydrolysis during Schotten-Baumann reaction.

  • Solution : Optimize pH (8–9) and temperature (0–5°C) .

Chemical Reactions Analysis

Reactivity:: Ethyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate can participate in various chemical reactions:

    Oxidation: Undergoes oxidation reactions.

    Reduction: Reacts with reducing agents.

    Substitution: May undergo nucleophilic substitution reactions.

Common Reagents and Major Products:: Specific reagents and conditions depend on the desired transformation. For instance:

    Reduction: Lithium aluminum hydride (LiAlH) can reduce the carbonyl group to form the corresponding alcohol.

    Substitution: Sodium methoxide (NaOMe) can replace the ethyl ester group with methoxy.

Scientific Research Applications

Ethyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate finds applications in:

    Chemistry: As a building block for novel compounds.

    Biology: Studying its effects on cellular processes.

    Medicine: Investigating its potential as an anticancer agent.

    Industry: Developing new materials or pharmaceuticals.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways within cells. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Ethyl 4-(benzoylamino)benzoate
  • Structure : Lacks the thiadiazole ring; instead, a benzamide group is directly attached to the ethyl benzoate core.
  • Synthesis : Prepared via reaction of benzoyl chloride with benzocaine in diethyl ether, followed by hydrazide formation .
Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
  • Structure: Contains a 1,3-thiazole ring (vs. 1,2,3-thiadiazole) with a 4-methylphenyl substituent and a cyanoethenyl group.
  • Key Difference: The thiazole ring has one fewer nitrogen atom than thiadiazole, altering electronic properties and redox stability.
Ethyl 4-(4-amino-5-((3,4-dimethoxyphenethyl)carbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate
  • Structure : Features a thioxothiazole ring with a carbamoyl group and 3,4-dimethoxyphenethyl substituent.
Ethyl ({4-[(methylamino)carbonyl]-1,2,3-thiadiazol-5-yl}thio)acetate
  • Structure : Shares the 1,2,3-thiadiazole core but substitutes the benzamide group with a thioacetate moiety.
  • Key Difference : The thioester linkage may confer higher metabolic lability compared to the stable amide bond in the target compound .
Table 1: Structural and Physicochemical Comparison
Compound Name Core Heterocycle Molecular Weight Key Functional Groups Notable Features
Target Compound 1,2,3-Thiadiazole 353.4 Phenyl, carbonylamino, ethyl ester High sulfur content, planar ring
Ethyl 4-(benzoylamino)benzoate None ~285.3 Benzamide, ethyl ester Simpler structure, lower polarity
Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate 1,3-Thiazole ~405.4 Cyanoethenyl, 4-methylphenyl Enhanced electron-withdrawing effects
Ethyl 4-(4-amino-5-((3,4-dimethoxyphenethyl)carbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate Thioxothiazole 487.6 Thioxo, carbamoyl, dimethoxyphenethyl High polarity, potential CNS activity

Biological Activity

Ethyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate is a complex organic compound belonging to the class of thiadiazole derivatives. Its structure features a thiadiazole ring, which is associated with a variety of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H16N4O2S, with a molecular weight of approximately 312.34 g/mol. The compound contains an ethyl ester group linked to a benzoate moiety and an amine connection to a carbonyl-substituted thiadiazole.

Structural Characteristics

FeatureDescription
Molecular FormulaC17H16N4O2S
Molecular Weight312.34 g/mol
Functional GroupsThiadiazole ring, ethyl ester

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown significant antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Evaluation

In a study evaluating the antibacterial efficacy of thiadiazole derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus and Escherichia coli). The results indicated that the compound exhibited notable inhibition zones in disc diffusion assays.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15

Anticancer Activity

The anticancer potential of this compound has also been investigated through in vitro studies on human cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro cytotoxicity assays demonstrated that the compound significantly inhibited the proliferation of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined as follows:

Cell LineIC50 (µM)
A54925
HeLa30

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that the thiadiazole ring enhances binding affinity to cellular receptors involved in cell signaling pathways related to apoptosis and inflammation.

Interaction Studies

Studies focusing on the binding affinity of this compound reveal its potential to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic signals at δ 7.2–8.5 ppm for phenyl groups) and carbonyl carbons (δ ~165–170 ppm) .
  • HRMS : Validates molecular ion peaks ([M + H]⁺) with mass accuracy <5 ppm .
  • X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths and angles (e.g., thiadiazole ring planarity) .

How can researchers address low yields in the coupling step during synthesis?

Advanced Research Question
Low yields often arise from incomplete activation of the carbonyl group or steric hindrance. Mitigation strategies:

  • Activating Agents : Use HOBt/DCC or EDCI for efficient acyl transfer .
  • Solvent Polarity : Switch to DMF or DCM to enhance nucleophilicity of the amine .
  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes) and improves yield by 15–20% .
    Data Validation : Monitor intermediates via LC-MS to identify bottlenecks .

How can contradictions in biological activity data across studies be resolved?

Advanced Research Question
Discrepancies may stem from assay conditions or impurities. Methodological approaches:

  • Dose-Response Curves : Establish IC₅₀ values using standardized cell lines (e.g., HepG2 for cytotoxicity) .
  • Purity Assessment : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Target Validation : Use molecular docking (AutoDock Vina) to predict binding affinity to enzymes like COX-2 or kinases .

What are best practices for resolving crystal structures of this compound using X-ray crystallography?

Advanced Research Question

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement : SHELXL implements restraints for anisotropic displacement parameters; WinGX visualizes thermal ellipsoids via ORTEP .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯O bonds) using PLATON .
    Common Pitfalls : Twinned crystals require integration with TWINABS .

How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Advanced Research Question

  • Substituent Variation : Modify the phenyl ring (electron-withdrawing/-donating groups) or ester moiety (ethyl vs. methyl) .
  • Biological Screening : Test analogs against panels of enzymes (e.g., serine proteases) or cancer cell lines .
  • QSAR Modeling : Use Gaussian09 to calculate electrostatic potentials and correlate with activity .

What strategies optimize the stability of this compound under physiological conditions?

Advanced Research Question

  • pH Stability : Assess degradation kinetics in buffers (pH 2–9) via UV-Vis spectroscopy .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esterase-sensitive linkages) to enhance bioavailability .
  • Lyophilization : Formulate as a lyophilized powder for long-term storage .

How can researchers validate the role of the thiadiazole moiety in biological activity?

Advanced Research Question

  • Isosteric Replacement : Substitute thiadiazole with oxadiazole or triazole and compare activity .
  • Metabolic Profiling : Use LC-MS/MS to identify thiadiazole-derived metabolites in microsomal assays .

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